
3-Chloro-4-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to a triazole ring, which is further connected to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl hydrazine with methyl isocyanate under controlled conditions.
Chlorination: The triazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling with Aniline: The chlorinated triazole is coupled with aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
化学反应分析
Types of Reactions
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the aniline and triazole moieties.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of a triazole ring.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another pyrazole derivative with similar functional groups.
Uniqueness
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The triazole ring enhances its stability and reactivity, making it a valuable compound in various research applications.
属性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
3-chloro-4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)8-5-4-7(13)6-9(8)12/h4-6H,3,13H2,1-2H3 |
InChI 键 |
UNWNKBFEWXANSU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=N1)C2=C(C=C(C=C2)N)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


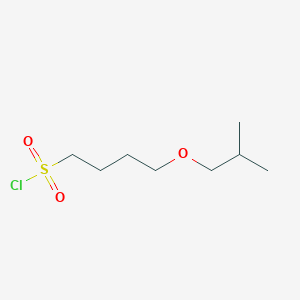
![rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13529060.png)
![Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole](/img/structure/B13529062.png)
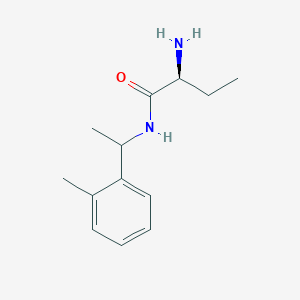

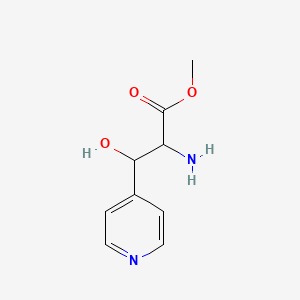
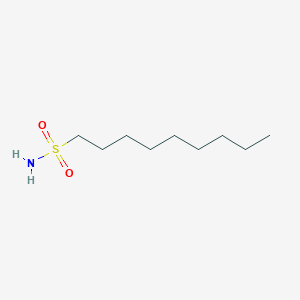
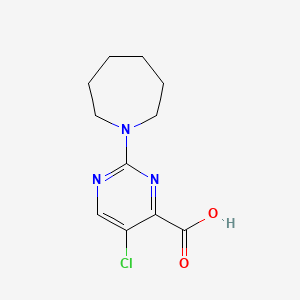





![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
